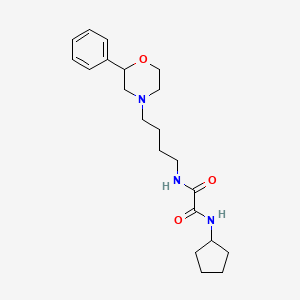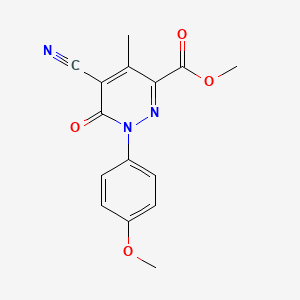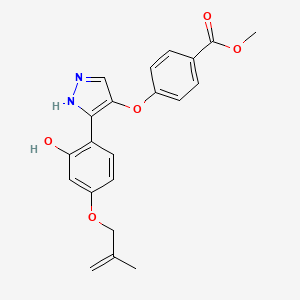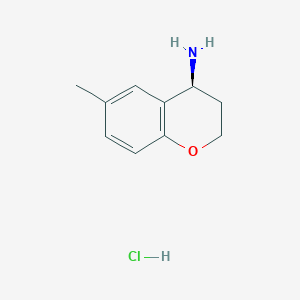![molecular formula C16H15N5O5S B2859178 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396710-74-9](/img/structure/B2859178.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a tetrazole group, a phenyl group, and a benzo[b][1,4]dioxine group. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are known for their energetic properties and use in pharmaceuticals . The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, often used as a versatile building block in the synthesis of many organic compounds . Benzo[b][1,4]dioxine is a type of aromatic organic compound that contains a benzene ring fused to a 1,4-dioxin ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole, phenyl, and benzo[b][1,4]dioxine groups. The tetrazole group could potentially form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, tetrazoles are known to participate in various chemical reactions. For example, they can act as bioisosteres for carboxylic acid groups in drug molecules, influencing the drug’s binding affinity and metabolic stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .科学的研究の応用
Antimicrobial Potential
Compounds with the tetrazole moiety, such as the one , have been shown to exhibit significant antimicrobial properties . The presence of the tetrazole ring can contribute to the inhibition of bacterial growth, making it a valuable asset in the development of new antibacterial agents.
Anti-inflammatory Applications
The structural similarity of tetrazole derivatives to indole derivatives, which are known for their anti-inflammatory properties, suggests that our compound may also possess anti-inflammatory capabilities . This could be explored for the treatment of chronic inflammatory diseases.
Antitumor Activity
Imidazole and tetrazole rings are present in many compounds with antitumor activities . The compound’s potential to act on specific cancer cell lines could be investigated, contributing to the development of novel cancer therapies.
Antidiabetic Effects
Some tetrazole derivatives have been associated with antidiabetic effects . The compound could be studied for its potential to modulate blood sugar levels, offering a new avenue for diabetes management.
Antiviral Applications
The compound’s structure hints at possible antiviral applications . Research could focus on its efficacy against various viral infections, potentially leading to new treatments for diseases like influenza or HIV.
Enzyme Inhibition
Given the compound’s complex structure, it may act as an enzyme inhibitor . It could be designed to target specific enzymes involved in disease processes, offering a method to control or halt the progression of certain conditions.
作用機序
特性
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5S/c1-20-16(22)21(19-18-20)12-4-2-11(3-5-12)17-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLRAGTLPURQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)


![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)

![N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}cyclooctanamine](/img/structure/B2859112.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)